
2,5-Dibutylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibutylaniline is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where two butyl groups are attached to the nitrogen atom. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation methods but on a larger scale. The process involves the continuous addition of aniline and butyl halides to a reactor containing a base. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dibutylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Wirkmechanismus
The mechanism of action of 2,5-Dibutylaniline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved include the inhibition of enzyme activity, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups attached to the nitrogen atom.
N,N-Diethylaniline: A derivative of aniline with two ethyl groups attached to the nitrogen atom.
N,N-Dibutylaniline: A derivative of aniline with two butyl groups attached to the nitrogen atom.
Uniqueness
2,5-Dibutylaniline is unique due to its specific substitution pattern and the presence of butyl groups, which impart distinct chemical and physical properties compared to other aniline derivatives. Its larger alkyl groups make it more hydrophobic and influence its reactivity in chemical reactions.
Eigenschaften
| 78210-23-8 | |
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
2,5-dibutylaniline |
InChI |
InChI=1S/C14H23N/c1-3-5-7-12-9-10-13(8-6-4-2)14(15)11-12/h9-11H,3-8,15H2,1-2H3 |
InChI-Schlüssel |
ZYQPWICOSRDSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)CCCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




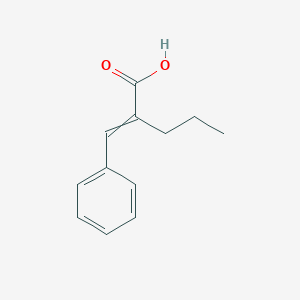
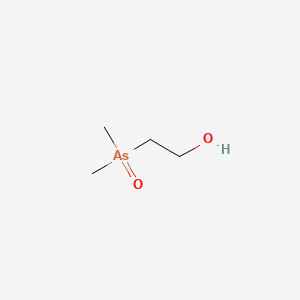
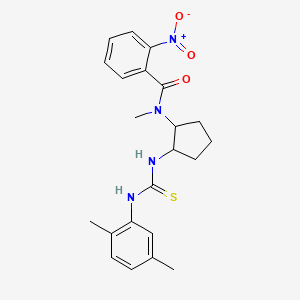
![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/no-structure.png)
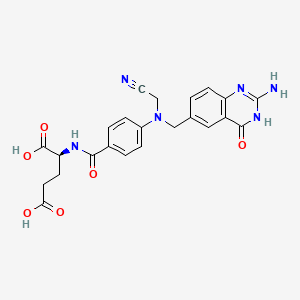

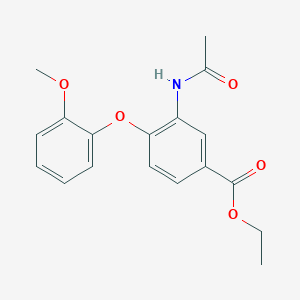
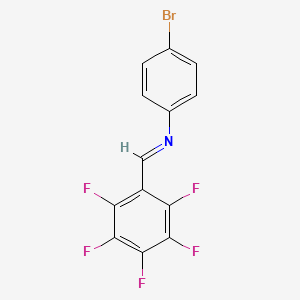
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)

